molecular formula C25H27N3O4 B10992026 {1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B10992026
M. Wt: 433.5 g/mol
InChI Key: ZKMLHZRJUPZFMQ-UHFFFAOYSA-N
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Description

{1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a pyridazinone moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the functionalization of naphthalene to introduce the necessary substituents.

    Synthesis of the Pyridazinone Moiety: This step involves the formation of the pyridazinone ring through cyclization reactions.

    Coupling Reactions: The naphthalene derivative and the pyridazinone moiety are then coupled under specific conditions to form the intermediate compound.

    Introduction of the Cyclohexyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

{1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and cyclohexyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its structural complexity and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of {1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-[1-[[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C25H27N3O4/c29-22(26-17-25(15-24(31)32)12-4-1-5-13-25)16-28-23(30)11-10-21(27-28)20-9-8-18-6-2-3-7-19(18)14-20/h2-3,6-11,14H,1,4-5,12-13,15-17H2,(H,26,29)(H,31,32)

InChI Key

ZKMLHZRJUPZFMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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